molecular formula C27H44O4S B1214361 Desmosterol sulfate CAS No. 54378-86-8

Desmosterol sulfate

Cat. No. B1214361
CAS RN: 54378-86-8
M. Wt: 464.7 g/mol
InChI Key: FGBYFPSXXVLWQV-DPAQBDIFSA-N
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Description

Desmosterol (Cholesta-5,24-dien-3β-ol) is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . Structurally, desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond in the structure of desmosterol . The product name is desmosterol sulfate, and its CAS Number is 54378-86-8. It has a molecular weight of 464.71 and a molecular formula of C27H44O4S .


Synthesis Analysis

Desmosterol is the most abundant intermediate involved in cholesterol biosynthesis . The synthesis of desmosterol was much less than either lanosterol or 7-dehydrocholesterol . There was measurable synthesis of dihydro-t-MAS, indicating that saturation of the side chain double bond can occur before total demethylation of t-MAS .


Molecular Structure Analysis

Desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond in the structure of desmosterol . The only difference between desmosterol and cholesterol is a double bond located on the side chain between C24 and C25 .


Chemical Reactions Analysis

Desmosterol plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . A transcriptomic measurement revealed that the genes enrolled in the oxidative process and cholesterol homeostasis pathway were significantly down-regulated by DES treatment .


Physical And Chemical Properties Analysis

Desmosterol sulfate is a naturally occurring sterol sulfate that plays a crucial role in regulating cellular functions. It is synthesized from desmosterol, a precursor of cholesterol, and is found in various tissues and fluids of the human body.

Scientific Research Applications

Role in Reproductive Biology

Desmosterol sulfate has been identified as a major component in the reproductive biology of male hamsters. Studies have found that desmosterol and its sulfate form a significant part (60%) of the sterol fraction in hamster spermatozoa, with cholesterol representing only 10% of this fraction. The concentration of desmosteryl sulfate associated with spermatozoa increases significantly during their transit through the epididymis, while unesterified desmosterol remains unchanged. This indicates a potential role of desmosterol sulfate in sperm maturation and reproductive processes (Legault et al., 1979). Another study supports these findings by identifying desmosteryl sulfate as composing 95% of the sterol sulfate fraction of hamster epididymal spermatozoa, highlighting its significance in reproductive biology (Bleau & Vandenheuvel, 1974).

Biochemical Sulfation and Desulfation Processes

Research on steroid sulfation, including compounds like desmosterol sulfate, has evolved significantly. Initially thought to be merely a solubilization step for renal secretion, sulfated steroids like desmosterol sulfate are now considered to represent a circulating pool of steroid precursors. These precursors are bioavailable for cellular desulfation, thereby contributing to downstream steroid signaling. This understanding highlights the broader physiological and pathological implications of steroid sulfation and desulfation processes (Mueller & Foster, 2018).

Analytical Techniques

A high-performance liquid chromatographic method has been developed to separate and quantify cholesterol, desmosterol, and cholesterol sulfate in human spermatozoa and seminal plasma. This method provides a reliable technique for quantitative analysis of these sterols, including desmosterol sulfate, in various biological samples, thereby aiding in further research and understanding of its roles (Sion et al., 2001).

Environmental and Industrial Applications

Desmosterol sulfate's role extends beyond biological contexts. In environmental science and industry, sulfate and sulfation processes are critical. For instance, studies on biological sulfate removal from wastewater and the optimization of processes like microaeration for biogas desulfurization highlight the importance of understanding sulfation chemistry. While these studies may not directly involve desmosterol sulfate, they underscore the significance of sulfate chemistry in environmental and industrial applications (Genschow et al., 1996; Pokorna-Krayzelova et al., 2017).

Safety And Hazards

When handling desmosterol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Desmosterol has been found to modulate inflammatory response and oxidative stress pathways, which may be helpful in anti-oxidation treatment and immunotherapy in the future . Moreover, maintaining desmosterol levels could lead to alleviating inflammation . Desmosterol also plays an important role in repairing inflamed, demyelinated lesions, most notably found in multiple sclerosis patients .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25H,6,8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBYFPSXXVLWQV-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969486
Record name Cholesta-5,24-dien-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

CAS RN

54378-86-8
Record name Desmosterol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054378868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,24-dien-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
DS Lin, WE Connor, DP Wolf, M Neuringer… - Journal of lipid …, 1993 - ASBMB
… In contrast to our results, desmosterol sulfate comprised 95% of the sterol sulfate fraction of … the epididymis is the source of desmosterol sulfate in the hamster. Esterified cholesterol …
Number of citations: 162 www.jlr.org
G Nuzzo, C Gallo, G d'Ippolito, E Manzo, N Ruocco… - Marine Drugs, 2018 - mdpi.com
… closterium and Diploneis sp., that contained desmosterol sulfate and brassicasterol sulfate, respectively (Table … Desmosterol sulfate C 27 H 43 O 4 S − 463.2887 463.2896 C. closterium …
Number of citations: 16 www.mdpi.com
X Hu, Y Wang, LY Hao, X Liu, CA Lesch… - Nature chemical …, 2015 - nature.com
… In particular, desmosterol sulfate substantially increased … However, desmosterol sulfate, when added during the last day of … (a) Desmosterol sulfate increases RORγ coactivator …
Number of citations: 214 www.nature.com
NL Cross - Molecular Reproduction and Development …, 1996 - Wiley Online Library
… Desmosterol sulfate inhibits the fertilizing ability of hamster sperm (Bleau et al., 1975), but it is undetectable in human sperm (Lalumiere et al., 1976). Cholesterol esters have not been …
Number of citations: 95 onlinelibrary.wiley.com
JE Parks, RH Hammerstedt - Biology of Reproduction, 1985 - academic.oup.com
Ram spermatozoa were obtained from different regions (caput, corpus, and cauda) of the epididymis and their plasma membrane was removed using a nitrogen cavitation treatment (…
Number of citations: 242 academic.oup.com
NL Cross - Biology of reproduction, 1998 - academic.oup.com
… Other sterols are often present, including desmosterol (the immediate precursor of cholesterol), cholesta-7,24-dien-3β-ol, desmosterol sulfate, cholesterol sulfate, and cholesterol esters […
Number of citations: 554 academic.oup.com
M Bouthillier, A Chapdelaine, G Bleau, KD Roberts - Steroids, 1981 - Elsevier
… In the hamster epididymis, the first possibility can be ruled out since desmosterol sulfate is not found in the peripheral circulation (4) nor in the testis (3). With regard to the second …
Number of citations: 12 www.sciencedirect.com
AA Farooqui, LA Horrocks - Molecular and cellular biochemistry, 1985 - Springer
… The concentration of desmosterol sulfate associated with spermatozoa increased 18-fold during their transit through the epididymis whereas the concentration of unesterifled …
Number of citations: 46 link.springer.com
H Zou, N Yang, X Zhang, HW Chen - Biochemical Pharmacology, 2022 - Elsevier
… Although several sulfated sterols such as 25-OHC sulfate, desmosterol sulfate and 5α, 6α-epoxycholestanol sulfate showed high affinity binding to RORγ LBD, only desmosterol sulfate …
Number of citations: 14 www.sciencedirect.com
T Leahy, BM Gadella - Asian Journal of Andrology, 2015 - ncbi.nlm.nih.gov
… structures see Figure 1) typically accounts for about 10% of total sterols and trace amounts of their sulfated forms are also reported such as cholesterol sulfate and desmosterol sulfate.10…
Number of citations: 106 www.ncbi.nlm.nih.gov

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